molecular formula C6H2Cl2N2O4 B1583372 1,2-Dichloro-4,5-dinitrobenzene CAS No. 6306-39-4

1,2-Dichloro-4,5-dinitrobenzene

Cat. No.: B1583372
CAS No.: 6306-39-4
M. Wt: 236.99 g/mol
InChI Key: IGSAVPVCQHAPSM-UHFFFAOYSA-N
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Description

1,2-Dichloro-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2Cl2(NO2)2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of two hydrogen atoms with nitro functional groups. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields, including chemistry and industry .

Mechanism of Action

Target of Action

1,2-Dichloro-4,5-dinitrobenzene is a chemical compound that primarily targets aromatic compounds . The compound’s primary targets are the carbon-halogen bonds of aryl halides . These bonds are much stronger than those of alkyl halides, making them resistant to attack by nucleophiles .

Mode of Action

The mode of action of this compound involves a process known as nucleophilic aromatic substitution . In this process, one of the substituents in an aromatic ring is replaced by a nucleophile . The compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the nitration of aromatic compounds . The nitration of 1,2-dichlorobenzene mainly produces this compound, along with smaller amounts of the 3-nitro isomer . This process can also be prepared by chlorination of 1-chloro-4-nitrobenzene .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 105-107°c This suggests that the compound may have low bioavailability due to its low solubility

Result of Action

The result of the action of this compound is the substitution of one of the substituents in an aromatic ring by a nucleophile . This results in the formation of a substituted benzene ring

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical compounds . For example, the compound’s reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene. The nitration process involves the reaction of 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes steps for the purification and isolation of the compound to meet the required specifications for its intended applications .

Properties

IUPAC Name

1,2-dichloro-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSAVPVCQHAPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212386
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-39-4
Record name 1,2-Dichloro-4,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-39-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4,5-dinitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6306-39-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945
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Record name 1,2-Dichloro-4,5-dinitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLORO-4,5-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any studies on the structural characterization of compounds derived from 1,2-Dichloro-4,5-dinitrobenzene?

A1: Yes, research has explored the structure of compounds formed by reacting this compound with various nucleophiles. For instance, the reaction with morpholine yields 1-Chloro-2,4-dimorpholino-5-nitrobenzene []. The structure of this compound has been determined and reported as part of a study investigating the kinetics of this unusual substitution reaction []. This structural information provides valuable insights into the regioselectivity of the substitution reaction and the influence of different substituents on the aromatic ring.

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